molecular formula C8H12N2 B106186 2-(6-Methylpyridin-2-yl)ethanamine CAS No. 19363-94-1

2-(6-Methylpyridin-2-yl)ethanamine

Cat. No. B106186
Key on ui cas rn: 19363-94-1
M. Wt: 136.19 g/mol
InChI Key: CDTHKXWPZVCHBX-UHFFFAOYSA-N
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Patent
US05162347

Procedure details

28.5 ml (29.4 g, 586 mmol) of hydrazine monohydrate was added to a solution of 39.0 g (147 mmol) of N-[2-(6-methyl-2-pyridyl)ethyl]phthalimide obtained in the above step (1) in 300 ml of ethanol and the mixture was stirred at room temperature for 1.5 h. The mixture was poured into 300 ml of a saturated aqueous sodium carbonate solution. After extraction with chloroform, the organic layer was concentrated and the oily residue thus obtained was purified by distillation (75° to 80° C./0.01 mmHg). 12.6 g (yield: 63%) of the intended compound was obtained as a colorless oil.
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
N-[2-(6-methyl-2-pyridyl)ethyl]phthalimide
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][C:5]1[N:10]=[C:9]([CH2:11][CH2:12][N:13]2C(=O)C3=CC=CC=C3C2=O)[CH:8]=[CH:7][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:4][C:5]1[N:10]=[C:9]([CH2:11][CH2:12][NH2:13])[CH:8]=[CH:7][CH:6]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
O.NN
Name
N-[2-(6-methyl-2-pyridyl)ethyl]phthalimide
Quantity
39 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CCN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the oily residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation (75° to 80° C./0.01 mmHg)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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